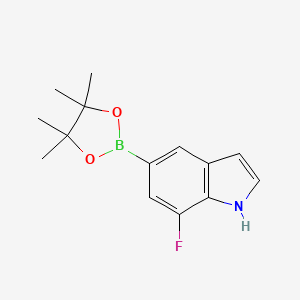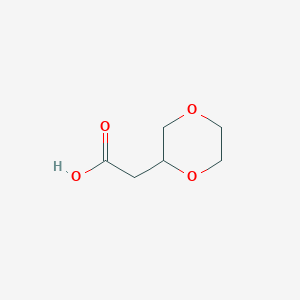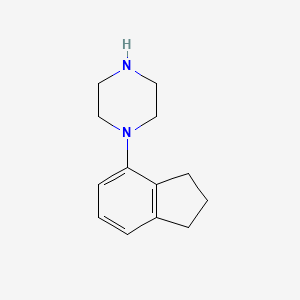
2-Bromo-5-fluorothiophenol
Overview
Description
2-Bromo-5-fluorothiophenol (also known as 2-bromo-5-fluorothiophene or 2-bromo-5-fluorothiophene-3-carboxylic acid) is a chemical compound belonging to the class of organic compounds known as thiophenols. It is a colorless solid with a molecular formula of C4H3BrFOS and a molecular weight of 197.02 g/mol. This compound is used in the synthesis of various organic compounds and has applications in the fields of organic chemistry and biochemistry.
Scientific Research Applications
Reactivity and Chemical Behavior
- 2-Bromo-5-fluorothiophenol shows unique reactivity compared to other halogenated thiophenes. For instance, 2-Fluoro-5-nitrothiophene, a related compound, reacts much faster with sodium thiophenoxide and piperidine than other 2-halogeno-5-nitrothiophenes, indicating a distinct chemical behavior influenced by the fluorine and bromine atoms (Guanti, Thea, D., & Leandri, 1975).
Applications in Medicinal Chemistry
- Though specific information on this compound is limited, related thiophene compounds have shown potential in medicinal chemistry. For example, diarylthiophenes, which may include similar structural components, have been studied as selective COX-2 inhibitors, indicating the potential of such compounds in therapeutic applications (Pinto et al., 1996; 1997).
Material Science and Polymer Research
- In material science, halogenated thiophenes have been used as building blocks for tuning the electronic properties of conjugated polythiophenes. Compounds like 3-Fluoro-4-hexylthiophene, which share structural similarities with this compound, have been synthesized for this purpose (Gohier, Frère, & Roncali, 2013).
Conformational and Structural Analysis
- Structurally related bromothiophene derivatives have been studied for their conformational and structural properties, providing insights into the behavior of bromo- and fluoro-substituted thiophenes in various chemical environments. This information is valuable for understanding the potential applications of this compound in various chemical reactions and material applications (Nkoana, Maluleka, Mphahlele, Mampa, & Choong, 2022).
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It’s known that the bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .
Biochemical Pathways
It’s known that this compound can be used as a precursor for the synthesis of various other compounds , suggesting that it may influence a wide range of biochemical pathways depending on the specific context of its use.
Result of Action
It’s known that this compound can be used as a precursor for the synthesis of various other compounds , suggesting that its effects may vary widely depending on the specific context of its use.
Biochemical Analysis
Biochemical Properties
2-Bromo-5-fluorothiophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction of this compound with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Additionally, this compound can interact with glutathione S-transferases, which are enzymes involved in the detoxification of harmful compounds. The interaction with glutathione S-transferases can enhance the conjugation of this compound with glutathione, facilitating its excretion from the body .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By influencing this pathway, this compound can alter cell function and behavior.
Moreover, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of various genes, thereby affecting cellular metabolism and other cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific enzymes and proteins. For example, it can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This binding interaction can result in changes in the metabolic pathways regulated by cytochrome P450 enzymes.
Additionally, this compound can act as an inhibitor of certain enzymes, such as glutathione S-transferases. By inhibiting these enzymes, this compound can affect the detoxification processes in cells . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air .
Long-term exposure to this compound in in vitro and in vivo studies has revealed that the compound can have sustained effects on cellular function. For example, prolonged exposure to this compound can lead to persistent changes in gene expression and cellular metabolism . These long-term effects are important considerations for researchers studying the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . For instance, high doses of this compound can result in toxic effects, such as liver damage and oxidative stress .
Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in animal models. Beyond this threshold, the effects of this compound can become more pronounced and potentially harmful . Therefore, it is important to carefully consider the dosage when studying the effects of this compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those regulated by cytochrome P450 enzymes and glutathione S-transferases . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are important for the detoxification and excretion of this compound from the body.
The interaction of this compound with cytochrome P450 enzymes can result in the formation of reactive intermediates, which can further interact with cellular macromolecules . Additionally, the conjugation of this compound with glutathione can facilitate its excretion through the bile and urine .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments .
The distribution of this compound within tissues is also influenced by its chemical properties, such as lipophilicity and molecular size . These properties can affect the ability of the compound to cross cellular membranes and reach its target sites within the body .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to its specific sites of action .
For example, this compound can be targeted to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Additionally, the compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
properties
IUPAC Name |
2-bromo-5-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEGEMGVTNGUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597767 | |
| Record name | 2-Bromo-5-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55389-14-5 | |
| Record name | 2-Bromo-5-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine](/img/structure/B1320027.png)




![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1320039.png)

![2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene](/img/structure/B1320046.png)





